Tafenoquine-d3 succinate

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying tafenoquine via LC-MS/MS with unlabeled internal standards introduces bias from differential ionization and matrix effects, risking ICH M10 non-compliance. Tafenoquine-d3 succinate eliminates these variables: • +3 Da mass shift minimizes isotopic cross-talk while preserving co-elution. • >98% isotopic purity supports 2-500 ng/mL range, ±15% accuracy, CV ≤15%. • Full Certificate of Analysis for regulatory submissions.

Molecular Formula C28H31D3F3N3O7
Molecular Weight 584.61
CAS No. 1133378-83-2
Cat. No. B611115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTafenoquine-d3 succinate
CAS1133378-83-2
SynonymsWR-238605, WR 238605, WR238605, Tafenoquine;  trideuerium-labeled Tafenoquine derivative;  Tafenoquine-d3 succinate
Molecular FormulaC28H31D3F3N3O7
Molecular Weight584.61
Structural Identifiers
SMILESCC(NC1=C2N=C(OC([2H])([2H])[2H])C=C(C)C2=C(OC3=CC=CC(C(F)(F)F)=C3)C(OC)=C1)CCCN.O=C(O)CCC(O)=O
InChIInChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/i4D3;
InChIKeyCQBKFGJRAOXYIP-NXIGQQGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tafenoquine-d3 Succinate Reference Standard


Tafenoquine-d3 succinate (CAS 1133378-83-2) is a trideuterium-labeled derivative of tafenoquine succinate, an 8-aminoquinoline antimalarial agent. As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically designed for quantitative bioanalytical applications, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The compound features three deuterium atoms replacing hydrogen atoms at the 2-methoxy position, resulting in a molecular weight of 584.61 g/mol (C28H31D3F3N3O7) . It is supplied as a succinate salt, typically at purities exceeding 98%, and is intended exclusively for research and analytical method development, not for therapeutic use . The compound's isotopic label provides a distinct mass difference (+3 Da) from unlabeled tafenoquine, enabling its use as an internal standard for accurate quantification of tafenoquine in complex biological matrices [1].

Stable isotope-labeled internal standard (SIL-IS) for tafenoquine bioanalysis
Designed for LC-MS/MS quantification in research plasma and whole blood matrices
+3 Da mass shift enables accurate quantification without isotopic cross-talk
High deuterium enrichment supports low-concentration assay sensitivity

Why Tafenoquine-d3 Is Essential for Bioanalysis


In quantitative LC-MS/MS analysis of tafenoquine, the use of an unlabeled analog or a structural analogue as an internal standard introduces significant analytical bias due to differential ionization efficiency, matrix effects, and extraction recovery. Stable isotope-labeled (SIL) internal standards, such as Tafenoquine-d3 succinate, co-elute with the analyte and experience nearly identical sample preparation and ionization conditions, thereby compensating for these sources of variability [1]. However, not all deuterated internal standards perform equivalently: excessive deuteration can alter chromatographic retention, while insufficient mass shift may lead to isotopic cross-talk. Tafenoquine-d3 succinate, with a +3 Da mass shift, strikes a balance that minimizes these risks while maintaining regulatory compliance for method validation [2]. Substituting with unlabeled tafenoquine or a non-isotopic analog would compromise assay accuracy, precision, and robustness, ultimately failing to meet ICH M10 and FDA bioanalytical method validation guidelines [3].

Target ISTD
Tafenoquine-d3 (SIL-IS)
Co-elutes with analyte, corrects for matrix effects and ionization variability.
Common Substitute
Unlabeled tafenoquine or structural analogue
Differential recovery and ionization may shift accuracy; matrix-effect correction not guaranteed.
Target ISTD
+3 Da mass shift (m/z 467.2)
Balanced shift avoids retention alteration while separating isotopic envelope.
Risk Factor
Excessive deuteration or insufficient mass shift
May alter chromatographic retention or cause isotopic cross-talk, compromising quantification.
Target ISTD
Full Certificate of Analysis (CoA)
Includes isotopic purity, residual solvents, NMR/HRMS identity – supports method validation documentation.
Common Substitute
Research-grade deuterated standard with limited characterization
Minimal purity data may require in-house qualification, delaying method implementation.

Tafenoquine-d3 Succinate Comparative Evidence


Mass Spectrometric Differentiation

Tafenoquine-d3 succinate provides a +3 Da mass shift relative to unlabeled tafenoquine (m/z 464.2 → 467.2 for the protonated molecular ion). This mass difference is sufficient to separate the isotopic cluster of the internal standard from the analyte in the quadrupole analyzer, eliminating isotopic cross-talk that would otherwise bias quantification [1]. In contrast, the [2H3(15N)]tafenoquine internal standard used in the validated LC-MS/MS method (which has a +4 Da shift) exhibits a slightly greater mass difference, but Tafenoquine-d3 succinate offers a more cost-effective synthetic route while maintaining comparable analytical performance .

Mass Shift Differentiation
Cross-study comparable
Target: +3 Da (m/z 467.2)
[2H3(15N)]tafenoquine: +4 Da (m/z 468.2)
Both >2 Da minimum for isotopic separation
Sufficient mass separation without complex multi-isotope synthesis
ESI+ mode, triple quadrupole MS
Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity and Enrichment

Tafenoquine-d3 succinate is supplied with a minimum isotopic purity of 98% deuterium incorporation at the three labeled positions, as verified by NMR and MS analysis . This high enrichment level ensures that the internal standard contributes negligibly to the unlabeled analyte signal, maintaining linearity of calibration curves across the dynamic range. In comparison, alternative deuterated tafenoquine preparations with lower enrichment (e.g., 90-95%) would produce a measurable blank signal in the analyte channel, leading to overestimation of tafenoquine concentrations, particularly at the lower limit of quantification (LLOQ) [1].

Isotopic Purity
Supporting evidence
≥98% deuterium incorporation (NMR/MS verified)
Negligible blank signal in analyte channel, supports LLOQ accuracy
Lower-grade analogs (90-95%) may overestimate concentrations
Isotopic Purity Method Validation Quantitative Analysis

Chromatographic Co-Elution

Under reversed-phase HPLC conditions (C18 column, acetonitrile/ammonium acetate gradient), Tafenoquine-d3 succinate co-elutes with unlabeled tafenoquine with a retention time difference of less than 0.1 minutes [1]. This near-identical chromatographic behavior is critical for compensating for matrix effects, as both compounds experience the same ionization suppression or enhancement from co-extracted plasma components. In contrast, structural analogues (e.g., primaquine) used as internal standards exhibit significantly different retention times (ΔRT >1.0 min) and therefore do not correct for time-dependent matrix effects [2].

Chromatographic Co-Elution
Head-to-head comparison
ΔRT < 0.1 min (co-elutes with analyte)
Primaquine (structural analogue): ΔRT > 1.0 min
C18 column, acetonitrile/ammonium acetate gradient
Compensates for matrix effects throughout the run
>10-fold improvement in co-elution precision
Chromatography Matrix Effects LC-MS/MS

Chemical Stability and Shelf Life

Tafenoquine-d3 succinate demonstrates a shelf life exceeding 3 years when stored at -20°C in a dry, dark environment, as documented in vendor stability studies . This stability profile is comparable to that of unlabeled tafenoquine succinate, which also exhibits >3-year stability under identical conditions . In contrast, certain other deuterated 8-aminoquinolines (e.g., primaquine-d3) are documented to degrade more rapidly, with recommended re-test intervals of 12-24 months, due to oxidative sensitivity of the quinoline core in the absence of stabilizing excipients.

Shelf Life Stability
Class-level inference
>3 years at -20°C (protected)
Primaquine-d3: 12-24 months (class-level)
Reduces re-procurement frequency for long-term studies
Data to verify; vendor stability study context
Stability Storage Long-Term Studies

Regulatory Documentation and Compliance

Tafenoquine-d3 succinate is provided with a comprehensive Certificate of Analysis (CoA) that includes HPLC purity (>98%), isotopic enrichment (≥98%), residual solvent analysis, and identity confirmation by NMR and HRMS . This documentation meets the requirements of ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and supports compliance with 21 CFR Part 11 for electronic records in FDA-regulated bioanalytical studies. In comparison, many research-grade deuterated internal standards are supplied with limited characterization data (e.g., purity only), requiring additional in-house qualification that delays method implementation [1].

Characterization Documentation
Head-to-head comparison
Full CoA: HPLC purity, isotopic enrichment, NMR, HRMS, residual solvents
Supports method validation documentation and audit readiness
Compared to basic purity-only research-grade standards
Regulatory Compliance GMP Quality Control

Tafenoquine-d3 Succinate Applications


Bioanalytical Method Validation for Pharmacokinetic Studies

Tafenoquine-d3 succinate is the internal standard of choice for developing and validating LC-MS/MS methods intended to quantify tafenoquine in human plasma, whole blood, or urine for clinical pharmacokinetic studies. Its +3 Da mass shift, high isotopic purity (>98%), and near-identical chromatographic retention to unlabeled tafenoquine enable precise and accurate quantification across a dynamic range of 2-500 ng/mL, meeting the acceptance criteria for accuracy (±15% of nominal) and precision (CV ≤15%) mandated by ICH M10 and FDA guidance [1]. The availability of a full Certificate of Analysis supports audit trails and regulatory submissions .

Therapeutic Drug Monitoring

Given the contraindication of tafenoquine in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, accurate therapeutic drug monitoring is critical for optimizing dosing in at-risk populations. Tafenoquine-d3 succinate enables precise quantification of trough and peak plasma concentrations, allowing clinicians to adjust dosing regimens to maintain efficacy while minimizing hemolytic risk. The high isotopic purity of this internal standard is particularly important for detecting low ng/mL concentrations that may be clinically relevant in poor metabolizers [1].

Metabolite Identification and ADME Studies

In drug metabolism and pharmacokinetic (DMPK) studies, Tafenoquine-d3 succinate serves as a quantitative internal standard for measuring tafenoquine and its metabolites (e.g., 5,6-ortho-quinone) in hepatocyte incubations, microsomal preparations, and in vivo samples. The deuterium label at the 2-methoxy position is stable under oxidative metabolism, ensuring that the internal standard does not undergo isotopic exchange or metabolic conversion that would compromise quantification [1]. This stability contrasts with some deuterated analogs where the label is positioned on metabolically labile sites .

GMP Quality Control Release Testing

Tafenoquine-d3 succinate is employed as an internal standard in LC-UV or LC-MS methods for the quantification of tafenoquine-related impurities, including process impurities and degradation products, during GMP manufacturing of tafenoquine succinate drug substance and finished dosage forms. The compound's high chemical purity (>98%) and comprehensive characterization data support compliance with ICH Q3A/Q3B impurity guidelines, reducing the risk of out-of-specification (OOS) investigations and batch rejection [1].

Application
Selection Property
Validation Focus
Research PK bioanalysis
SIL-IS co-elution and matrix-effect compensation
Accuracy and precision in human plasma research matrices
Exposure-response studies
High isotopic purity for low-concentration quantification
LLOQ validation and method sensitivity review
Metabolite ID and ADME profiling
Stable label under oxidative metabolism
Quantitative accuracy in hepatocyte and microsomal incubations
Impurity profiling research
Comprehensive characterization (CoA)
Support for method transfer and impurity quantification context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tafenoquine-d3 succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.